ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused bicyclic core structure with a 4-fluorophenyl substituent at position 3 and a 3,4-diethoxybenzamido group at position 3. This compound belongs to a class of small molecules investigated for therapeutic applications, including tau aggregation inhibition in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6S/c1-4-34-19-12-7-15(13-20(19)35-5-2)23(31)28-24-21-18(14-37-24)22(26(33)36-6-3)29-30(25(21)32)17-10-8-16(27)9-11-17/h7-14H,4-6H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFCMGZIDRQCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,4-Diketones
Pyridazinones are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting 3-oxo-5,6-di(pyridin-2-yl)-2,3-dihydropyridazine-4-carbonitrile with hydrazine hydrate under reflux yields pyridazinone derivatives. Adapting this method, a substituted 1,4-diketone precursor could be condensed with hydrazine to form the 4-oxopyridazine intermediate.
Example Procedure :
A solution of 1,4-diketone (5 mmol) and hydrazine hydrate (10 mmol) in ethanol is refluxed for 6–8 hours. The product is isolated via filtration and recrystallized from ethanol.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
3-Bromo-pyridazines can be synthesized via iEDDA reactions between s-tetrazines and silyl-enol ethers mediated by BF₃·OEt₂. While the target compound lacks bromine, this method offers regioselective access to substituted pyridazines. For instance, 3-(4-fluorophenyl)-6-(methylthio)-1,2,4,5-tetrazine reacts with silyl-enol ethers to form 3-arylpyridazines.
Formation of the Thieno[3,4-d]Pyridazine System
Thiophene Ring Cyclization
Thienopyridazines are constructed via cyclization of pyridazine-thiol intermediates with α-halo carbonyl compounds. For example, alkylation of 5,6-di(pyridin-2-yl)-3-thioxo-2,3-dihydropyridazine-4-carbonitrile with ethyl chloroacetate yields a thioether, which undergoes base-mediated cyclization to form the thieno ring.
Adapted Protocol :
- Alkylation : Pyridazinethione (5 mmol) is treated with ethyl chloroacetate (5 mmol) in sodium ethoxide at reflux for 2 hours.
- Cyclization : The intermediate is stirred in 10% ethanolic KOH under reflux, inducing cyclization to thieno[3,4-d]pyridazine.
Characterization :
- IR spectra confirm loss of thiol (-SH) and emergence of thiophene C-S-C stretching (∼690 cm⁻¹).
- ¹H NMR shows deshielded aromatic protons (δ 7.5–8.5 ppm) and ethyl ester signals (δ 4.3–4.5 ppm).
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling is ideal for introducing aryl groups. A brominated pyridazine intermediate reacts with 4-fluorophenylboronic acid under Suzuki conditions.
Procedure :
A mixture of 3-bromothieno[3,4-d]pyridazine (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol) in dioxane/water (4:1) is heated at 80°C for 12 hours. The product is purified via column chromatography.
Key Considerations :
- Bromine must be positioned at the target coupling site (C-3).
- Use of PtBu₃ as a ligand enhances coupling efficiency.
Installation of the 3,4-Diethoxybenzamido Moiety
Amidation of an Aminopyridazine Intermediate
Amination at position 5 is achieved via nucleophilic substitution or reduction of a nitro group, followed by reaction with 3,4-diethoxybenzoyl chloride.
Stepwise Process :
- Nitration : Introduce a nitro group at C-5 using HNO₃/H₂SO₄.
- Reduction : Reduce nitro to amine using H₂/Pd-C or SnCl₂/HCl.
- Amidation : Treat the amine with 3,4-diethoxybenzoyl chloride (1.2 eq) and Et₃N in DCM at 0°C→RT.
Characterization :
- IR shows amide C=O stretch at ∼1655 cm⁻¹.
- ¹H NMR displays diethoxybenzene signals (δ 1.4–1.5 ppm for -OCH₂CH₃).
Final Esterification at Position 1
Esterification of a Carboxylic Acid Precursor
If the carboxylic acid is present at C-1, it is esterified using ethanol under acidic conditions.
Procedure :
The carboxylic acid (1 mmol) is refluxed with ethanol (10 mL) and H₂SO₄ (0.1 mL) for 6 hours. The product is isolated via neutralization and extraction.
Alternative : Use ethyl cyanoacetate as a precursor during cyclization to directly incorporate the ester.
Optimization and Challenges
Regioselectivity in Cyclization
Base-mediated cyclization (e.g., ethanolic KOH) must favor thieno[3,4-d] over [2,3-c] isomers. Solvent polarity and temperature are critical.
Functional Group Compatibility
The ethyl ester and amide groups may require protection during harsh reactions (e.g., nitration). Trimethylsilyl (TMS) groups are effective for temporary protection.
Crystallization and Purification
Final purification often involves recrystallization from ethanol or toluene. Patent EP4071153B1 details crystallization of thienopyridazines using ethanol/toluene mixtures.
Chemical Reactions Analysis
ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound is compared to analogs with modifications at positions 3 (aryl groups) and 5 (amide substituents). Key examples include:
Biological Activity
Ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Thieno[3,4-d]pyridazine core : This heterocyclic moiety is known for its diverse biological activities.
- Diethoxybenzamide group : Enhances lipophilicity and potentially influences receptor interactions.
- Fluorophenyl substituent : May contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates:
- Inhibition of Bacterial Growth : It has demonstrated activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Synergistic Effects : When combined with traditional antibiotics, it may enhance their efficacy.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Anticancer Study : A recent study evaluated the effects of a related thieno[3,4-d]pyridazine derivative on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis and a notable decrease in cell viability (IC50 = 15 µM) .
- Antimicrobial Evaluation : In an investigation of antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Pharmacokinetics
Studies on the pharmacokinetics of related compounds suggest that modifications in the ethoxy groups can significantly affect absorption and bioavailability. The presence of the fluorine atom is believed to enhance metabolic stability.
Toxicity Profile
Initial toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to establish its safety profile in vivo. Toxicity tests are crucial for understanding potential side effects and therapeutic windows.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H22F N3O5S |
| Molecular Weight | 423.47 g/mol |
| Anticancer IC50 | 15 µM (breast cancer cell lines) |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Antimicrobial MIC (E. coli) | 64 µg/mL |
| Cytokine Inhibition | TNF-alpha and IL-6 reduction |
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thieno[3,4-d]pyridazine core via cyclization of a thiosemicarbazone intermediate with ethyl acetoacetate under acidic conditions .
- Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions.
- Step 3 : Amidation with 3,4-diethoxybenzoyl chloride to attach the benzamido moiety .
Q. Optimization Parameters :
- Solvents : Toluene or dichloromethane for reflux conditions.
- Catalysts : Acetic acid or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Temperature : 80–120°C for cyclization steps; room temperature for amidation .
Q. Critical Considerations :
- Purity (>95%) is achieved via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?
Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking) .
- HPLC : Quantifies purity and detects trace impurities .
Advanced Research Questions
Q. How does the compound’s three-dimensional conformation influence its biological target interactions?
The 3D conformation determines binding affinity and selectivity:
- Fluorophenyl Group : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites .
- Diethoxybenzamido Moiety : Hydrogen bonding with polar residues (e.g., Asp/Glu) via ethoxy and amide groups .
Q. Methodological Approaches :
- Molecular Docking : Predict binding modes using software like AutoDock Vina .
- SAR Studies : Compare analogs with varied substituents (e.g., bromine vs. methoxy) to map pharmacophoric features .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Case Example : Conflicting reports on antitumor efficacy between bromine- and methoxy-substituted analogs.
- Strategy 1 : Meta-analysis of IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent activity .
- Strategy 2 : Profiling off-target effects via kinase inhibition panels .
- Strategy 3 : Assessing metabolic stability (e.g., cytochrome P450 assays) to explain in vivo discrepancies .
Q. What computational methods predict pharmacokinetics and toxicity profiles?
In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
- Quantum Mechanical Calculations : DFT studies to evaluate electron distribution and reactivity hotspots (e.g., electrophilic pyridazine core) .
Q. Validation Methods :
- In Vitro Cytochrome P450 Inhibition : Assess metabolic pathways .
- Ames Test : Screen for mutagenicity .
Q. How to design experiments to elucidate enzymatic inhibition mechanisms?
Experimental Workflow :
Enzyme Kinetics : Measure Vₘₐₓ and Kₘ under varying substrate/inhibitor concentrations .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., with adenosine receptors) .
Q. Controls :
- Use known inhibitors (e.g., theophylline for adenosine receptors) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
